molecular formula C16H24O B1584657 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene CAS No. 81936-32-5

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

Cat. No. B1584657
CAS RN: 81936-32-5
M. Wt: 232.36 g/mol
InChI Key: MDUQZBFHDPNORI-UHFFFAOYSA-N
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Description

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene, or 1-Methoxy-4-trans-PCB, is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless liquid with a sweet odor, and is a common ingredient in many industrial and consumer products. It is also used in some pharmaceuticals and as a solvent for many organic compounds. 1-Methoxy-4-trans-PCB is an important intermediate in the synthesis of many other aromatic compounds.

Scientific Research Applications

Photochemical Reactions and Intermediates

Research into the photochemistry of cis-1-phenylcyclohexene and its derivatives, including methoxy-substituted compounds, has shed light on the formation of cationic intermediates through photolysis. These studies provide foundational knowledge for understanding the photochemical behavior of compounds like "1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene," potentially leading to applications in photo-initiated polymerizations or as part of light-sensitive materials (Cozens, McCLELLAND, & Steenken, 1993).

Catalytic Conversion and Biomass Valorization

The catalytic conversion of anisole, a methoxybenzene compound, over bifunctional catalysts has been explored for producing valuable chemicals from lignin-derived biomass. This research underlines the potential of methoxy-substituted benzene compounds in renewable energy and chemical production, pointing towards sustainable pathways for converting similar compounds into industrially relevant products (Zhu, Lobban, Mallinson, & Resasco, 2011).

Host-Guest Chemistry and Molecular Encapsulation

Studies on pillar[5]arenes, involving the cyclocondensation of methoxy-substituted benzene derivatives, have demonstrated their ability to form complex structures capable of encapsulating guest molecules. This suggests potential applications in drug delivery systems, molecular recognition, and nanotechnology for compounds that share structural similarities with "1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene" (Kou et al., 2010).

Synthesis of Heterocyclic Systems

Research on the synthesis of new heterocyclic systems from eugenol derivatives, through mixed condensation reactions, highlights the chemical versatility of methoxy-substituted benzene compounds. These findings can inspire the development of novel synthetic routes and applications in pharmaceuticals and organic electronics for compounds with similar structural features (Taia et al., 2020).

Isomerization Reactions

The isomerization of methoxy-substituted benzene compounds under alkaline conditions has been explored, emphasizing their reactivity and the potential for chemical transformations. Such studies lay the groundwork for understanding the reactivity and applications of "1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene" in organic synthesis and material science (Zhou, 2011).

properties

IUPAC Name

1-methoxy-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(17-2)12-10-15/h9-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUQZBFHDPNORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343514
Record name 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

CAS RN

81936-32-5
Record name 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-methoxy-4-(trans-4-propylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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